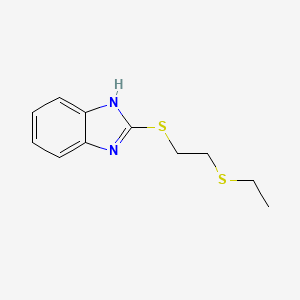
Benzimidazole, 2-(2-(ethylthio)ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 2-(2-(ethylthio)ethylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an ethylthio group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethylthioacetaldehyde under acidic conditions to form the benzimidazole ring.
Thioether Formation: The resulting benzimidazole derivative is then treated with ethylthiol in the presence of a base to introduce the ethylthio group at the desired position.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Benzimidazole, 2-(2-(ethylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiparasitic activities. This specific derivative may exhibit similar properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, they can bind to enzymes or receptors, inhibiting their activity. The ethylthio group in Benzimidazole, 2-(2-(ethylthio)ethylthio)- may enhance its binding affinity and selectivity for certain molecular targets, such as kinases or DNA.
Comparison with Similar Compounds
2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of an ethylthio group.
2-(Ethylthio)benzimidazole: Lacks the additional ethylthio group.
2-Phenylbenzimidazole: Contains a phenyl group instead of an ethylthio group.
Uniqueness: Benzimidazole, 2-(2-(ethylthio)ethylthio)- is unique due to the presence of two ethylthio groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
23012-84-2 |
|---|---|
Molecular Formula |
C11H14N2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
VOQMFRBOLYQMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
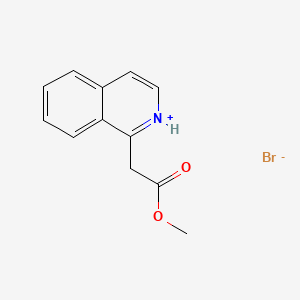
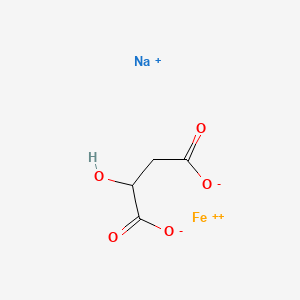
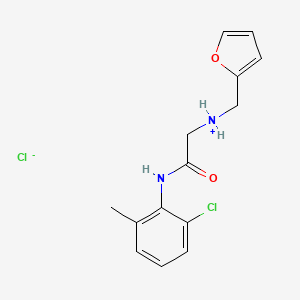
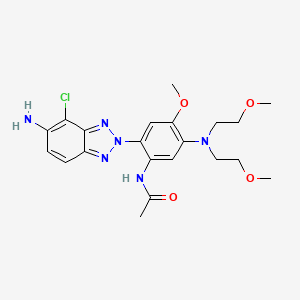

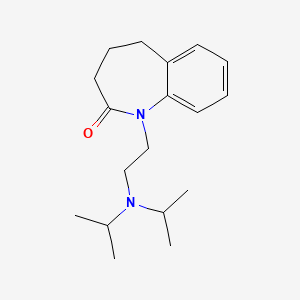
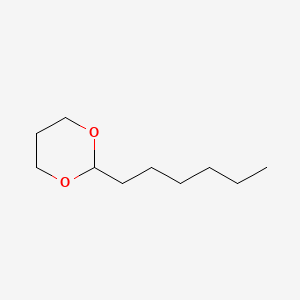
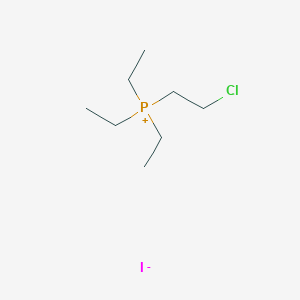

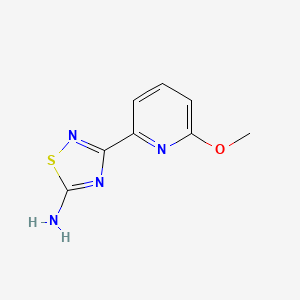
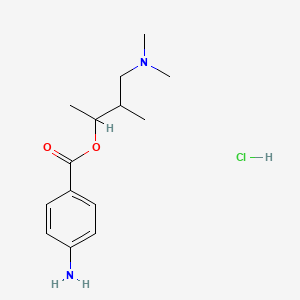
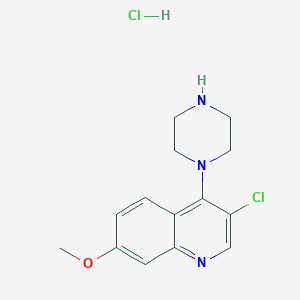
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
